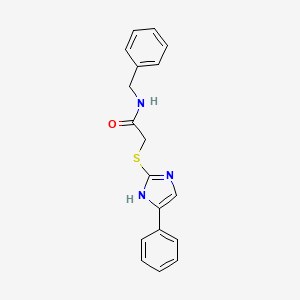

N-benzyl-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that falls within the category of benzyl-substituted acetamide derivatives. These compounds are of significant interest due to their potential biological activities, particularly in the realm of anticancer and antimicrobial applications. The compound is structurally related to various synthesized acetamide derivatives that have been evaluated for their biological activities in several studies.

Synthesis Analysis

The synthesis of related N-benzyl-substituted acetamide derivatives typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involves the use of NMR and elemental analysis to characterize the structures of the synthesized compounds . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide includes a sequence of reactions starting from phenyl acetic acid, proceeding through ester and hydrazide intermediates, and culminating in cyclization and substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound and its analogs is characterized by the presence of an acetamide group linked to a benzyl moiety and a heterocyclic system, which in the case of related compounds, includes thiazole, oxadiazole, or benzothiazole rings . The presence of these heterocyclic systems is crucial for the biological activity of these compounds, as they can interact with various biological targets.

Chemical Reactions Analysis

The chemical reactivity of N-benzyl-substituted acetamide derivatives is influenced by the presence of the acetamide group and the heterocyclic system. These compounds can undergo further chemical modifications, such as acetylation, halogenation, and reactions with various nucleophiles, to yield a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and acidity constants (pKa), are determined by their molecular structure. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined using UV spectroscopic studies, indicating the protonation sites on the nitrogen atoms of the imidazole and benzothiazole rings . These properties are essential for understanding the pharmacokinetic behavior of these compounds and their interactions with biological systems.

Applications De Recherche Scientifique

Antibacterial Activity

Several studies have explored the antibacterial properties of compounds related to N-benzyl-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide. For example, Ramalingam et al. (2019) synthesized derivatives of this compound and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, derivatives synthesized by Daraji et al. (2021) showed appreciable antibacterial activity against various bacterial strains, including resistant strains like MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).

Antitumor Activity

Compounds similar to this compound have shown potential in antitumor applications. Yurttaş et al. (2015) evaluated the antitumor activity of related compounds and identified significant anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Evren et al. (2019) synthesized similar compounds and found that some exhibited high apoptosis rates in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Antioxidant Properties

Research by Naraboli and Biradar (2017) highlighted the synthesis of benzimidazole/benzothiazole and indole derivatives with potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017). The work of Gul et al. (2017) also demonstrated the antimicrobial efficacy of oxadiazole derivatives, further emphasizing the broad potential of these compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Physicochemical Properties

Studies have also focused on understanding the physicochemical properties of these compounds. Duran and Canbaz (2013) determined the acidity constants of similar acetamide derivatives, providing insight into their chemical behavior (Duran & Canbaz, 2013).

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that imidazole derivatives can have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-17(19-11-14-7-3-1-4-8-14)13-23-18-20-12-16(21-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOKHHMKJRFIDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)

![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)

![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)